molecular formula C15H20O3 B1214476 Magnolialide CAS No. 72145-13-2

Magnolialide

Cat. No.: B1214476
CAS No.: 72145-13-2
M. Wt: 248.32 g/mol
InChI Key: STUGAIDUQVESQE-WJNVRWDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnolialide is a natural eudesmanolide-type sesquiterpene lactone first isolated from the root bark of Magnolia grandiflora and also found in other plant species such as Laurus nobilis (bay leaf) and Cichorium intybus (chicory) . As a sesquiterpene lactone, it is part of a large class of plant defense metabolites known for their wide range of biological activities, particularly their modulating effects on inflammatory processes . This compound has demonstrated significant research value in immunology and pharmacology. Studies indicate that this compound inhibits immunoglobulin E (IgE)-mediated type I hypersensitivity reactions . It has been shown to suppress antigen-induced degranulation in RBL-2H3 mast cells, a key model for allergic responses, and reduces the release of chemical mediators like β-hexosaminidase . Furthermore, this compound significantly decreases the production of key cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5), which are pivotal in the allergic response pathway and the differentiation of T-helper 2 (Th2) cells . These mechanisms highlight its potential as a valuable tool for studying mast cell function and the underlying pathways of allergic diseases such as asthma and atopic dermatitis. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

72145-13-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aS,5aR,6R,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-11,13,16H,2,4-7H2,1,3H3/t10-,11+,13-,15-/m0/s1

InChI Key

STUGAIDUQVESQE-WJNVRWDZSA-N

SMILES

CC1=C2C3C(CCC2(C(CC1)O)C)C(=C)C(=O)O3

Isomeric SMILES

CC1=C2[C@@H]3[C@@H](CC[C@]2([C@@H](CC1)O)C)C(=C)C(=O)O3

Canonical SMILES

CC1=C2C3C(CCC2(C(CC1)O)C)C(=C)C(=O)O3

Synonyms

magnolialide

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1. Anti-Cancer Activity
Magnolialide has shown promise in cancer treatment due to its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit the proliferation of human leukemia cells, demonstrating a differentiation-inducing effect that makes it a candidate for leukemia therapy . In vitro studies have also revealed its effectiveness against various cancer cell lines, including triple-negative breast cancer and Ewing's sarcoma cells .

2. Anti-Inflammatory Effects
The compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides, thereby reducing inflammation . This mechanism suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties
this compound has been identified as a potent antioxidant, which may play a role in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

4. Allergy Treatment
Recent studies indicate that this compound may be effective in managing IgE-mediated hypersensitivity responses, suggesting its potential use in treating allergic conditions .

Case Study 1: Leukemia Treatment

A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in significant differentiation and reduced cell viability. The findings suggest that this compound could be developed into a therapeutic agent for leukemia patients .

Case Study 2: Inflammatory Response

In an experimental setup using RAW 264.7 macrophages, this compound was found to significantly decrease nitric oxide production in response to inflammatory stimuli. This supports its potential application in treating inflammatory diseases such as arthritis .

Data Tables

Application Effect Source Study
Anti-CancerInduces apoptosis in leukemia cells
Anti-InflammatoryReduces nitric oxide production
AntioxidantScavenges free radicals
Allergy TreatmentInhibits IgE-mediated hypersensitivity
Mechanism of Action Description
Induction of ApoptosisTriggers programmed cell death
Inhibition of MediatorsSuppresses inflammatory pathways
Antioxidant ActivityNeutralizes free radicals

Comparison with Similar Compounds

Anticancer Activity

  • 2-Hydroxycinnamaldehyde : Inhibits SW620 colon cancer cell growth by inactivating AP-1, a transcription factor involved in proliferation .
  • Cichotyboside: No direct anticancer activity reported; primarily exhibits anti-hepatotoxic effects .

Hepatoprotective and Metabolic Effects

  • Cichotyboside : Reduces liver toxicity in experimental models, likely through antioxidant mechanisms .
  • This compound: Limited data on liver-specific effects but shows broader anti-inflammatory properties .
  • 2-Hydroxycinnamaldehyde: No reported hepatoprotective activity.

Pharmacological Mechanisms

Compound Mechanism of Action Biological Target
This compound Induces leukemia cell differentiation Undefined signaling pathways
2-Hydroxycinnamaldehyde AP-1 inactivation, cell cycle arrest MAPK/AP-1 axis
Cichotyboside Scavenges free radicals, stabilizes liver cells Oxidative stress markers

Efficacy and Limitations

  • This compound: Demonstrates specificity for leukemia cells but lacks in vivo data on bioavailability and toxicity .
  • 2-Hydroxycinnamaldehyde : Broad anticancer activity but may require structural optimization for stability .
  • Cichotyboside : Effective in acute liver injury models but untested in chronic diseases .

Data Tables

Table 1: Comparative Bioactivity Profile

Compound Source Bioactivity Efficacy (Model)
This compound Cichorium intybus Leukemia cell differentiation Human leukemia cells (in vitro)
Cichotyboside Cichorium intybus Anti-hepatotoxic Rat liver injury models
2-Hydroxycinnamaldehyde Cichorium intybus Colon cancer cell inhibition SW620 cells (in vitro)

Table 2: Structural and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
This compound ~248.3 Lipophilic Lactone ring, hydroxyl
Cichotyboside ~500 (estimated) Hydrophilic Glycosidic bond, hydroxyls
2-Hydroxycinnamaldehyde 150.1 Moderate Aldehyde, phenolic hydroxyl

Preparation Methods

Traditional Synthetic Routes

The earliest synthetic methods for magnolol, developed in the mid-20th century, faced challenges such as low yields (25%) and complex purification processes. These routes typically employed p-allylphenol as a starting material, but side reactions and inefficient coupling steps limited their practicality.

Zhang et al.’s Optimized Protocol

A breakthrough came in 2011 when Zhang and Sun introduced a simplified method using 2,2′-biphenol and 1-bromobutane under mild conditions. This approach achieved a 60.2% yield with >98% purity, marking a significant improvement over previous methods. Key reaction parameters included:

ParameterValueImpact on Yield/Purity
Temperature60–80°CMinimized side reactions
CatalystK₂CO₃Enhanced coupling efficiency
SolventDimethylformamideImproved solubility

This method remains widely adopted due to its scalability and cost-effectiveness.

Biosynthetic Approaches Using Laccase Enzymes

Identification of MoLAC14 as a Key Enzyme

Recent transcriptomic and enzymatic studies identified MoLAC14, a laccase from M. officinalis, as the primary catalyst for magnolol biosynthesis. MoLAC14 dimerizes chavicol (a phenylpropanoid precursor) through oxidative coupling, achieving a yield of 7 mg/L under initial conditions.

Reaction Optimization

Optimizing substrate concentration, temperature, and pH increased yields to 38 mg/L:

ConditionOptimal ValueYield Improvement
Chavicol concentration5 g/L38 mg/L
Temperature60°C2.5-fold vs. 25°C
pH7.5Stable enzyme activity

Molecular dynamics simulations further guided mutagenesis (e.g., L532A mutation), boosting production to 148.83 mg/L.

Derivative Synthesis and Functionalization

Acetylation for Enhanced Bioavailability

Microwave-assisted acetylation of magnolol derivatives (e.g., compounds 5–7) improved metabolic stability. Key steps included:

  • Reagents : Honokiol (2 g, 7.5 mmol), acetic anhydride (1.68 mL), K₂CO₃ (2.06 g).

  • Conditions : 1 h at room temperature in acetone.

  • Outcome : 74% yield for monoacetylated product (compound 5).

Derivatives exhibited enhanced antitumor activity by modulating HER2 and PI3K/Akt pathways.

Formulation Strategies for Therapeutic Use

Polysaccharide-Based Oral Liquids

A 2025 study formulated a magnolol polysaccharide oral liquid (0.2% steviol glycosides, pH 5.0) that reduced blood glucose by 40% in diabetic mice. Stability testing confirmed a 12-month shelf life at room temperature.

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityEnvironmental Impact
Chemical synthesis60.2%>98%HighModerate (solvents)
Biosynthesis148.83 mg/L95%ModerateLow (aqueous)
Derivative synthesis74%90%HighHigh (toxic reagents)

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating and purifying Magnolialide from natural sources?

  • Methodological Answer: this compound isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity assessment requires nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) with UV detection. Ensure solvents are optimized for polarity to maximize yield, and validate purity using spectral data comparisons with existing literature .

Q. What structural characterization techniques are essential for confirming this compound’s identity?

  • Methodological Answer: X-ray crystallography, NMR (¹H, ¹³C, and 2D experiments), and MS (HRMS or ESI-MS) are critical. For novel derivatives, computational modeling (e.g., DFT calculations) can validate stereochemistry. Cross-reference spectral data with databases like PubChem or Reaxys to confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies using thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) stress conditions. Monitor degradation via HPLC and LC-MS, and calculate degradation kinetics using Arrhenius equations. Include controls for humidity and oxygen sensitivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer: Discrepancies may arise from differences in cell lines, purity levels (>95% required), or assay protocols. Conduct dose-response studies across multiple models (e.g., RAW264.7 macrophages for anti-inflammatory activity) and validate using knockout/knockdown approaches. Perform meta-analyses to identify confounding variables (e.g., solvent used in assays) .

Q. How can researchers optimize this compound’s synthetic pathways for scalability?

  • Methodological Answer: Employ semi-synthesis from abundant precursors (e.g., parthenolide) using catalytic asymmetric reactions. Monitor reaction efficiency via TLC and optimize catalysts (e.g., organocatalysts for stereoselectivity). Use DOE (Design of Experiments) to balance yield, cost, and environmental impact .

Q. What mechanistic approaches elucidate this compound’s interaction with molecular targets (e.g., NF-κB or MAPK pathways)?

  • Methodological Answer: Use SPR (Surface Plasmon Resonance) for binding affinity studies and molecular docking simulations (AutoDock Vina) to predict binding sites. Validate via siRNA silencing or CRISPR-Cas9 gene editing in target pathways. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling for systems-level insights .

Methodological Considerations

  • Reproducibility : Document solvent batches, chromatographic gradients, and instrument calibration in supplementary materials to enable replication .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) to contextualize significance .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and randomization protocols .

Key Challenges and Solutions

  • Low Natural Abundance : Combine bioprospecting with synthetic biology (e.g., heterologous expression in E. coli) to enhance yield .
  • Data Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and include internal controls in assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnolialide
Reactant of Route 2
Magnolialide

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